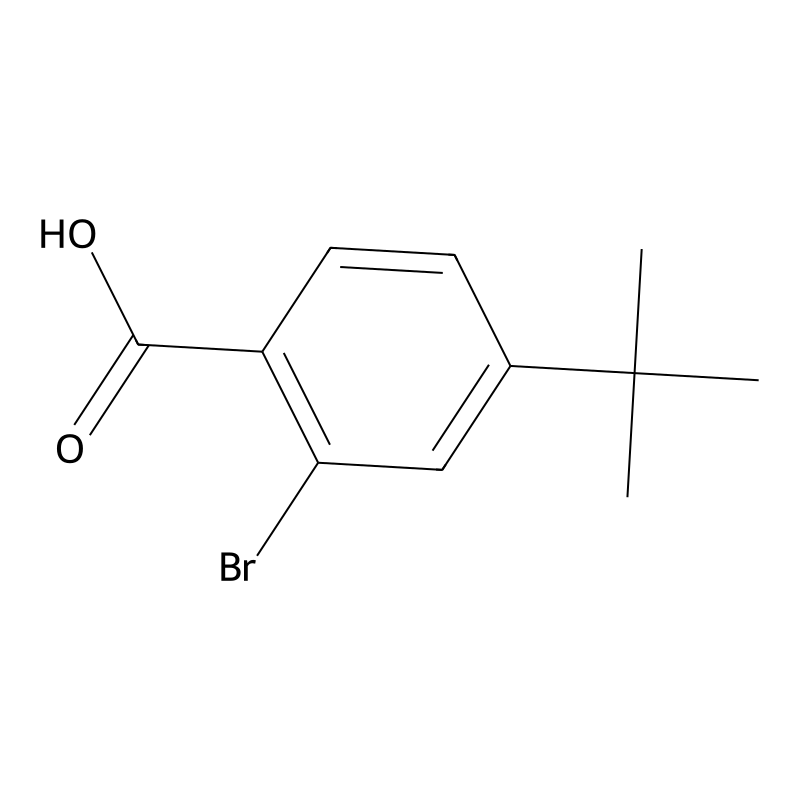

2-Bromo-4-(tert-butyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis:

2-Br-4-tBu-BA can serve as a valuable building block for synthesizing various organic compounds due to the presence of both a reactive bromine group and a bulky tert-butyl group. The bromine group allows for further substitution reactions, enabling the introduction of diverse functional groups, while the tert-butyl group provides steric hindrance, directing the reaction at the desired position on the aromatic ring. [Source: AOBChem product page, ]

2-Bromo-4-(tert-butyl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₃BrO₂. This compound is characterized by a bromine atom at the second position and a tert-butyl group at the fourth position on the benzene ring, making it a derivative of benzoic acid. It is known for its utility in organic synthesis, particularly as an intermediate in the production of various chemical products, pharmaceuticals, and agrochemicals .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.

Major Products- Substitution: Formation of derivatives like 2-azido-4-(tert-butyl)benzoic acid.

- Oxidation: Production of 4-(tert-butyl)benzaldehyde.

- Reduction: Generation of 2-bromo-4-(tert-butyl)benzyl alcohol .

2-Bromo-4-(tert-butyl)benzoic acid has been studied for its potential biological activities. It is employed in enzyme inhibition studies and as a probe in biochemical assays. Additionally, it has been investigated for its potential use in drug development, particularly in anti-inflammatory and anticancer therapies. Its pharmacokinetic properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier, indicating its potential for central nervous system applications .

The synthesis of 2-Bromo-4-(tert-butyl)benzoic acid typically involves the bromination of 4-(tert-butyl)benzoic acid. The reaction can be executed using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst such as iron or aluminum bromide. This reaction is usually conducted in organic solvents like chloroform under controlled temperature conditions to optimize yield and purity.

Industrial Production

On an industrial scale, production methods are optimized for higher yields and include techniques like continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

2-Bromo-4-(tert-butyl)benzoic acid has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing complex organic molecules.

- Biology: Utilized in enzyme inhibition studies and biochemical assays.

- Medicine: Investigated for drug development targeting anti-inflammatory and anticancer effects.

- Industry: Used in producing specialty chemicals, polymers, dyes, and pigments .

Several compounds share structural similarities with 2-Bromo-4-(tert-butyl)benzoic acid. Below are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-tert-Butylbenzoic Acid | Lacks bromine; less reactive in nucleophilic substitutions | Simpler structure without halogen reactivity |

| 2-Bromo-4-methylbenzoic Acid | Contains a methyl group instead of tert-butyl | Affects steric and electronic properties |

| 2-Bromo-4-chlorobenzoic Acid | Contains chlorine instead of tert-butyl | Alters reactivity compared to brominated analog |

Uniqueness

The uniqueness of 2-Bromo-4-(tert-butyl)benzoic acid lies in its combination of a bulky tert-butyl group and a reactive bromine atom. This specific arrangement provides a balance of steric hindrance and reactivity, making it particularly valuable in synthesizing complex organic molecules .

The bromination chemistry of aromatic compounds proceeds through two distinct mechanistic pathways, each characterized by unique kinetic signatures and intermediate species. Understanding these pathways is crucial for comprehending the formation and reactivity of 2-Bromo-4-(tert-butyl)benzoic acid.

Radical Bromination Mechanisms

Radical bromination of aromatic substrates involves the generation of bromine radicals through homolytic cleavage processes [1] [2]. The mechanism proceeds through a classical radical chain reaction comprising initiation, propagation, and termination steps. N-bromosuccinimide (NBS) serves as the preferred reagent for these transformations due to its ability to generate low concentrations of molecular bromine in solution [3] [4].

The initiation step involves the formation of bromine radicals from trace amounts of molecular bromine generated through the reaction of NBS with hydrogen bromide [5] [6]. These bromine radicals then abstract hydrogen atoms from the aromatic substrate, forming highly stabilized radical intermediates. The propagation cycle continues through reaction of these carbon-centered radicals with additional bromine molecules, regenerating bromine radicals and yielding the brominated products [3].

Mechanistic investigations using erythrosine B as a photoredox catalyst demonstrate that visible light can enhance the electrophilicity of NBS through single-electron oxidation [1] [2]. This process generates cationic radical species that exhibit increased electrophilic character compared to the parent NBS molecule. The photoexcited state of erythrosine B induces oxidation of the nitrogen atom of NBS, amplifying the positive polarization on the bromine atom and facilitating electrophilic aromatic substitution [2].

Electrophilic Bromination Mechanisms

Electrophilic aromatic bromination follows a well-established two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate or arenium ion [7] [8] [9]. The mechanism requires Lewis acid catalysts such as iron(III) bromide to activate molecular bromine and enhance its electrophilic character [7] [10].

The first step involves coordination of molecular bromine to the Lewis acid catalyst, generating a polarized complex that behaves as an electrophilic bromine species [7]. This activated electrophile then attacks the electron-rich aromatic ring, leading to the formation of a non-aromatic carbocation intermediate. The positive charge in this intermediate is delocalized through resonance across multiple positions, providing stabilization despite the loss of aromaticity [8] [11].

The second step involves rapid deprotonation of the carbocation intermediate by a suitable base, typically the bromide ion generated in the first step [7] [10]. This deprotonation regenerates the aromatic system and completes the substitution process. The rate-determining step in electrophilic aromatic bromination is consistently the formation of the carbocation intermediate, as evidenced by kinetic isotope effect studies [9].

Mechanistic Differentiation through Kinetic Analysis

The distinction between radical and electrophilic mechanisms can be established through careful analysis of reaction kinetics and product distributions. Radical bromination typically exhibits first-order kinetics in both the aromatic substrate and the brominating agent, with activation energies ranging from 8-12 kcal/mol [4]. In contrast, electrophilic bromination shows more complex kinetic behavior with higher activation barriers of 15-25 kcal/mol [7].

Isotope effect studies provide definitive mechanistic information. Radical processes typically exhibit primary kinetic isotope effects (kH/kD) of 3-7 when deuterium substitution occurs at the site of hydrogen abstraction [12]. Electrophilic mechanisms show smaller or negligible isotope effects when the C-H bond breaking is not rate-determining [12] [13].

The selectivity patterns also differ significantly between the two mechanisms. Radical bromination shows preference for positions that can stabilize radical intermediates through resonance or hyperconjugation effects [14] [15]. Electrophilic bromination follows classical directing group effects, with electron-donating groups activating ortho and para positions while electron-withdrawing groups favor meta substitution [16] [17].

Steric and Electronic Influences of tert-butyl Group on Reaction Kinetics

The tert-butyl substituent exerts both electronic and steric effects on aromatic bromination reactions, influencing reaction rates, regioselectivity, and mechanism preferences. These effects arise from the unique structural characteristics of the tert-butyl group and its interactions with the aromatic π-system.

Electronic Effects of tert-butyl Group

The tert-butyl group functions as a weak electron-donating substituent through inductive and hyperconjugative mechanisms [18] [19]. Density functional theory calculations indicate that tert-butyl substitution raises the LUMO energy level by approximately 0.17 eV, consistent with its electron-releasing character [19]. This electronic effect stems from the hyperconjugation between the C-H bonds of the methyl groups and the aromatic π-system [18].

The electron-donating nature of the tert-butyl group activates the aromatic ring toward electrophilic substitution, though the effect is significantly weaker than that observed for methoxy or amino groups [17]. Kinetic studies reveal that tert-butylbenzene undergoes electrophilic aromatic nitration only slightly faster than benzene itself, with rate enhancement factors typically ranging from 0.8 to 1.2 [18] [17].

The tert-butyl group exhibits ortho/para-directing behavior in electrophilic aromatic substitution reactions [18] [20]. Product distribution studies for nitration of tert-butylbenzene show ortho:meta:para ratios of approximately 12:8.5:79.5, demonstrating the strong preference for para substitution [18]. This selectivity pattern reflects both the electronic activation of ortho and para positions and the steric hindrance of the bulky tert-butyl group at ortho positions [20].

Steric Effects and Conformational Constraints

The tert-butyl group is one of the most sterically demanding substituents commonly encountered in organic chemistry, with an A-value of approximately 5.0 kcal/mol [21]. This substantial steric bulk significantly influences reaction pathways and product distributions in aromatic bromination reactions.

Steric hindrance effects are most pronounced for reactions at positions ortho to the tert-butyl group [14] [15]. The increased bulk of the tert-butyl group hinders electrophilic attack at ortho sites, leading to enhanced selectivity for para substitution [20]. This steric blocking effect is particularly important in bromination reactions where the size of the brominating agent can influence the degree of steric interference.

X-ray crystallographic studies and computational modeling reveal that tert-butyl groups can adopt conformations that minimize steric interactions with neighboring substituents [19]. These conformational preferences influence the accessibility of different positions on the aromatic ring and can affect both reaction rates and selectivity patterns.

Kinetic Analysis of tert-butyl Group Effects

Comprehensive kinetic studies of bromination reactions involving tert-butyl-substituted aromatics reveal complex rate dependencies that reflect the interplay between electronic and steric factors [14] [15]. For aqueous bromination reactions, the relative reactivity order for alkylbenzenes follows the pattern: isopropyl ≈ ethyl > tert-butyl, indicating that steric effects can overcome electronic activation [14].

The bromination kinetics show first-order dependence on both the aromatic substrate and the brominating agent under most conditions [14] [15]. However, the rate constants are significantly influenced by solution conditions, including pH, ionic strength, and the presence of competing nucleophiles. Chloride ion catalysis has been observed in many systems, suggesting the involvement of hypobromous acid and bromochloride species as active brominating agents [14].

Temperature-dependent kinetic studies provide activation parameters that illuminate the relative contributions of enthalpy and entropy factors. The activation enthalpies for bromination at para positions of tert-butyl-substituted aromatics are typically 2-4 kcal/mol lower than for the corresponding meta positions, consistent with electronic activation effects [14]. However, the activation entropies often show negative values that reflect the steric constraints imposed by the bulky tert-butyl group.

Regioselectivity and Mechanistic Implications

The regioselectivity of bromination reactions involving tert-butyl-substituted aromatics provides insight into the relative importance of electronic versus steric control. For 4-tert-butylphenol substrates, bromination occurs preferentially at the 2-position (ortho to the hydroxyl group) rather than the 6-position (ortho to the tert-butyl group), demonstrating the dominant influence of electronic effects from the phenolic hydroxyl group [1].

Theoretical calculations using density functional theory methods have been employed to predict regioselectivity patterns and understand the factors controlling site selectivity [9]. These studies indicate that the stabilization of the bromoarenium ion intermediate is the primary factor determining regioselectivity, with both electronic and steric effects contributing to the relative stabilities of different regioisomeric intermediates.

The mechanistic implications of tert-butyl group effects extend beyond simple electronic and steric considerations. The bulky nature of the tert-butyl group can influence the accessibility of the aromatic ring to different brominating species, potentially favoring certain mechanistic pathways over others [14]. This selectivity can be exploited synthetically to achieve preferential formation of specific regioisomers.

Oxidative Cleavage Mechanisms Using Potassium Permanganate Systems

Potassium permanganate serves as a powerful oxidizing agent capable of cleaving carbon-carbon bonds in aromatic systems through multiple mechanistic pathways. The oxidative chemistry of permanganate with aromatic compounds involves complex reaction sequences that depend critically on reaction conditions, substrate structure, and the nature of the permanganate species present in solution.

Permanganate Speciation and Active Oxidizing Species

The oxidizing power of potassium permanganate systems derives from multiple manganese-containing species that exist in equilibrium under different pH conditions [22] [23]. In acidic solutions, the most reactive oxidizing species is the permanganyl ion (MnO₃⁺), which exhibits exceptional electrophilic character and can abstract hydrogen atoms from aromatic substrates [24] [25].

Under basic conditions, the permanganate ion (MnO₄⁻) itself serves as the primary oxidizing agent, though its reactivity is moderated compared to the acidic permanganyl species [22] [26]. The reaction mechanism under basic conditions often involves initial coordination of the permanganate ion to the aromatic substrate, followed by electron transfer and subsequent bond-breaking processes [23].

Spectroscopic and kinetic studies have established that the oxidizing power follows the order: MnO₃⁺ > MnO₄⁻ > MnO₄²⁻ [24]. This reactivity sequence reflects the electron-accepting ability of the different manganese oxidation states and their tendency to undergo reduction during the oxidation process [22].

Mechanistic Pathways for Aromatic Oxidation

The oxidation of aromatic compounds by permanganate proceeds through multiple competing pathways that depend on the substitution pattern and reaction conditions [24] [23]. For benzoic acid derivatives, the primary oxidation pathway involves abstraction of hydrogen atoms from positions adjacent to the aromatic ring (benzylic positions) [27] [25].

The mechanism of benzylic oxidation involves rate-determining hydrogen atom abstraction by the permanganate species [24] [25]. This process generates benzylic radicals that are stabilized through resonance interaction with the aromatic π-system. The stabilized radicals then undergo further oxidation through electron transfer to additional permanganate molecules, ultimately yielding carboxylic acid products [27].

Kinetic isotope effect studies provide strong evidence for the hydrogen abstraction mechanism [24]. Primary kinetic isotope effects (kH/kD) of 2-6 have been observed for the oxidation of aromatic alkanes by permanganate, consistent with C-H bond breaking in the rate-determining step [25]. The magnitude of these isotope effects varies with reaction conditions and substrate structure, reflecting the sensitivity of the transition state to substituent effects.

pH-Dependent Reaction Mechanisms

The mechanism of permanganate oxidation shows dramatic pH dependence, with different oxidizing species predominating under acidic, neutral, and basic conditions [22] [23]. Under acidic conditions (pH < 2), the permanganyl ion (MnO₃⁺) is the dominant oxidizing species and reacts through a direct hydrogen abstraction mechanism [24].

In neutral and mildly basic solutions (pH 7-10), both permanganate ion (MnO₄⁻) and permanganic acid (HMnO₄) contribute to the oxidation process [22]. The relative contributions of these species depend on the specific pH and the nature of the aromatic substrate. Electron-rich aromatics can be oxidized by either species, while electron-deficient aromatics require the more powerful permanganyl ion [23].

Under strongly basic conditions (pH > 12), the mechanism becomes more complex and may involve radical intermediates generated through the decomposition of permanganate [23]. Hydroxyl radicals formed through permanganate decomposition can initiate radical chain reactions that lead to extensive oxidation and ring-cleavage products [23].

Kinetic Analysis and Rate Laws

Comprehensive kinetic studies of permanganate oxidation reveal complex rate laws that reflect the involvement of multiple oxidizing species and competing reaction pathways [24] [23]. Under most conditions, the oxidation follows first-order kinetics in both the aromatic substrate and the total permanganate concentration [24].

The observed rate constants show strong dependence on pH, with maximum reactivity typically observed under mildly acidic conditions where the permanganyl ion concentration is optimized [24] [25]. The temperature dependence of the reaction rates provides activation parameters that support the hydrogen abstraction mechanism, with activation energies ranging from 12-22 kcal/mol depending on the substrate and conditions [24].

Salt effects and ionic strength dependencies have been investigated to elucidate the detailed mechanism [23]. The observation of positive salt effects suggests that the rate-determining step involves the reaction between charged species, consistent with the reaction of permanganyl ion with neutral aromatic substrates [24].

Product Studies and Mechanistic Implications

Product analysis studies provide crucial information about the mechanism and selectivity of permanganate oxidation [26] [27]. For aromatic carboxylic acids like 2-Bromo-4-(tert-butyl)benzoic acid, the primary oxidation products result from cleavage of alkyl side chains, leading to the formation of simpler carboxylic acids [27].

The selectivity of permanganate oxidation strongly favors benzylic positions over other sites on the aromatic ring [27] [25]. This selectivity reflects the relative strength of different C-H bonds and the stability of the resulting radical intermediates. Benzylic C-H bonds are approximately 10-15 kcal/mol weaker than aromatic C-H bonds, making them preferential sites for hydrogen abstraction [27].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant